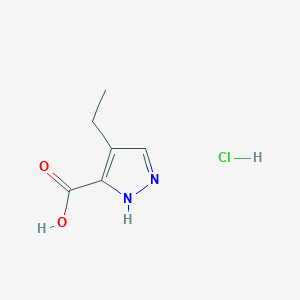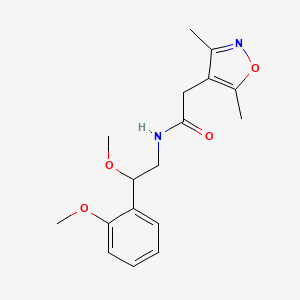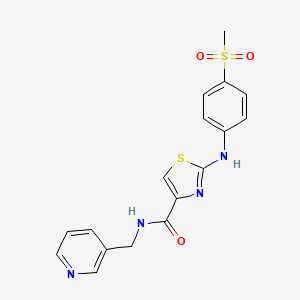
4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride is a chemical compound that belongs to the family of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms and three carbon atoms . The compound is also known as 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis method for 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride is not available in the retrieved data.
Molecular Structure Analysis
The molecular structure of pyrazoles, including 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride, consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The exact molecular structure of this specific compound is not available in the retrieved data.
Chemical Reactions Analysis
Pyrazoles, including 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride, can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The specific chemical reactions involving this compound are not available in the retrieved data.
Wissenschaftliche Forschungsanwendungen
Synthetic Intermediates
Pyrazole-containing compounds, such as 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields .
Biological Applications
Pyrazole derivatives have been found to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Physical-Chemical Applications
In the physical-chemical field, pyrazole-containing compounds have shown valuable properties. Their strength as weak bases or acids is highly dependent on the nature of their substituent groups .
Material Science Applications
In material science, pyrazole derivatives have been used due to their diverse and valuable synthetical, biological, and photophysical properties .
Industrial Applications
In the industrial field, pyrazoles serve as a fundamental element present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .
Insecticidal Applications
A series of 1H-pyrazole-5-carboxylic acid derivatives (esters and amides) were designed and synthesized, displaying good insecticidal activity against A. fabae .
Preparation of Isoxazole Derivatives
Ethyl 1H-pyrazole-4-carboxylate, a similar compound to 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride, is used in the preparation of isoxazole-4-carboxylic acid derivatives .
Organic Synthesis
Pyrazole serves as a core element in organic synthesis, where it acts as both a directing and transforming group .
Safety And Hazards
Zukünftige Richtungen
Pyrazole derivatives, including 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, future research may focus on exploring new and improved applications of these compounds .
Eigenschaften
IUPAC Name |
4-ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-2-4-3-7-8-5(4)6(9)10;/h3H,2H2,1H3,(H,7,8)(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTFZUBWFMFMPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (3Z)-4,4,4-trifluoro-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]butanoate](/img/structure/B2376872.png)


![3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2376878.png)

![3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2376884.png)



![3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2376890.png)
![1-amino-3-[(1R,2R)-2-methylcyclohexyl]thiourea](/img/structure/B2376891.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2376892.png)

